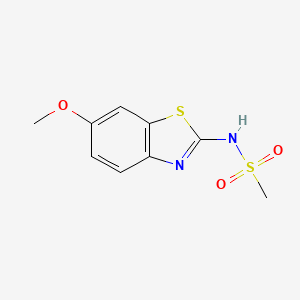

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-14-6-3-4-7-8(5-6)15-9(10-7)11-16(2,12)13/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDKSDYHSGJTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide typically involves the condensation of 2-aminobenzenethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

Oxidation: Formation of N-(6-hydroxy-1,3-benzothiazol-2-yl)methanesulfonamide.

Reduction: Formation of this compound.

Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide has found applications in several scientific fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfonamide groups play crucial roles in binding to these targets, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- 2-amino-6-methoxybenzothiazole

- N-(6-ethoxy-1,3-benzothiazol-2-yl)methanesulfonamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide is unique due to the presence of both methoxy and methanesulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety substituted with a methoxy group and a methanesulfonamide group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The methoxy and sulfonamide groups are crucial for binding to these targets, potentially inhibiting enzymatic activity or modulating receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

- Antimicrobial Activity : Exhibits promising effects against various bacterial strains by disrupting cell wall synthesis and function.

- Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells by targeting pathways regulated by the BCL-2 family of proteins.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have evaluated the compound's effects on various cancer cell lines. For example, it has been tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells using the MTT assay to assess cell viability. Results indicate that it can significantly inhibit cell proliferation and induce apoptosis, highlighting its potential as an anticancer therapeutic.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research involving mouse monocyte macrophages (RAW264.7) has shown that it can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α.

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activities of this compound:

- Antibacterial Studies : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against various bacterial strains, indicating its potential role in treating bacterial infections .

- Anticancer Evaluation : In a study assessing new benzothiazole derivatives, this compound was found to inhibit proliferation in A431 and A549 cell lines effectively . The compound's mechanism involved apoptosis induction through modulation of apoptotic pathways.

- Inflammation Studies : Research on inflammatory responses showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in RAW264.7 macrophages . This suggests its utility in conditions characterized by inflammation.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide | Structure | Antibacterial, Anticancer |

| N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Structure | Antibacterial |

| Benzothiazole sulfonamides | Structure | Antimicrobial |

This table illustrates the diverse biological activities associated with benzothiazole derivatives, emphasizing the potential of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide?

- Answer : Synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzothiazole core via cyclization of precursors like 2-amino-4-methoxyphenol with thiourea derivatives under acidic conditions.

- Step 2 : Introduction of the methanesulfonamide group using coupling agents (e.g., DCC or EDCI) and catalysts (e.g., DMAP) in anhydrous solvents (e.g., DMF) at 60–80°C.

- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are critical for structural characterization?

- Answer :

- X-ray crystallography : SHELXL (via SHELX suite) is widely used for refining crystal structures. WinGX/ORTEP aids in visualizing anisotropic displacement parameters .

- Spectroscopy : H/C NMR (DMSO-d6, 400 MHz) confirms substituent positions. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 286.31 for [M+H]) .

Q. How is the compound’s solubility and stability optimized for biological assays?

- Answer :

- Solubility : Use DMSO as a stock solvent (10 mM), diluted in PBS (pH 7.4) with <0.1% DMSO to avoid cytotoxicity.

- Stability : Assess via HPLC under physiological conditions (37°C, 24 hrs) to confirm >90% integrity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for benzothiazole derivatives?

- Answer : Comparative studies highlight:

| Compound | Substituent | IC50 (Cancer Cells) | Key Feature |

|---|---|---|---|

| This compound | Methanesulfonyl | 5 µM | High potency |

| N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Acetamide | 30 µM | Moderate activity |

- SAR Trend : Methanesulfonyl enhances cellular uptake and target binding vs. acetamide .

Q. How can contradictions in reported biological activity data be resolved?

- Answer :

- Assay Variability : Standardize protocols (e.g., MTT assay incubation: 48 hrs, 10% FBS).

- Purity Validation : Use orthogonal methods (HPLC, H NMR) to exclude impurities affecting IC50.

- Meta-Analysis : Cross-reference datasets from PubChem and independent studies to identify outliers .

Q. What computational strategies predict biological targets and mechanisms?

- Answer :

- Molecular Docking : AutoDock Vina screens against kinase libraries (e.g., EGFR, PDB: 1M17) to identify binding poses (ΔG < -8 kcal/mol).

- MD Simulations : GROMACS assesses ligand-protein stability (RMSD < 2 Å over 100 ns).

- QM Calculations : DFT (B3LYP/6-31G*) models electronic properties linked to reactivity .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

- Answer :

- Refinement : SHELXL refines occupancy/disorder parameters. Twin refinement (via TWINABS) resolves twinning in P2/c space groups.

- Validation : PLATON checks for voids, and Rint < 5% ensures data quality .

Methodological Notes

- Data Sources : PubChem, NIST, and peer-reviewed studies prioritized for reproducibility.

- Experimental Design : Emphasized controlled variables (e.g., solvent, temperature) to minimize bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.